5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride
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Overview
Description
5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride: is a chemical compound with a complex structure that includes a naphthalene ring fused with a dioxole ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for research into treatments for various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Cotarnine: A related alkaloid with similar structural features.
Dihydrocotarnine: Another derivative with comparable properties.
1,6-Naphthyridines: Compounds with a fused-ring system similar to that of 5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride.
Uniqueness: this compound stands out due to its specific combination of a naphthalene ring, dioxole ring, and amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
33446-21-8 |
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Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-6-amine;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-9-2-1-7-4-10-11(14-6-13-10)5-8(7)3-9;/h4-5,9H,1-3,6,12H2;1H |
InChI Key |
HJAODZPOBGXIMY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C=C2CC1[NH3+])OCO3.[Cl-] |
Canonical SMILES |
C1CC2=CC3=C(C=C2CC1N)OCO3.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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